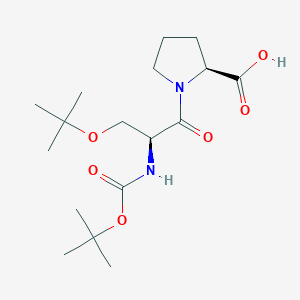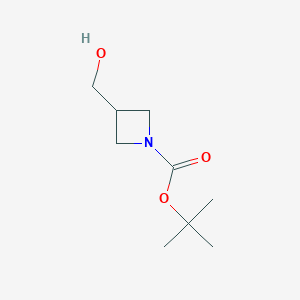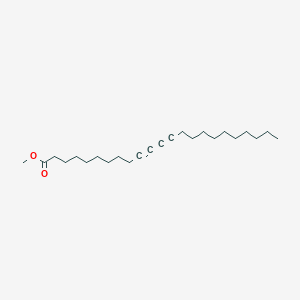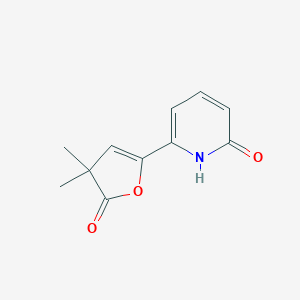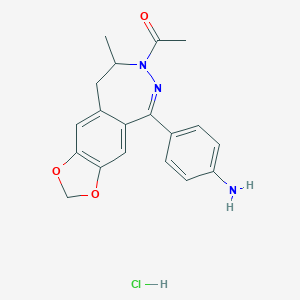
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It acts as a positive allosteric modulator of the GABA-A receptor, which leads to increased inhibitory neurotransmission (Chen et al., 2018).
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride have been extensively studied. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (Liu et al., 2019). It also has anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells (Chen et al., 2018). In addition, it has anxiolytic effects by reducing anxiety-like behavior in animal models (Liu et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride in lab experiments is its well-established mechanism of action. This allows for more targeted and specific experiments. However, one limitation is its potential for off-target effects, which can complicate interpretation of results (Chen et al., 2018).
Orientations Futures
There are several potential future directions for research on 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the study of its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential for use in combination therapies with other drugs (Liu et al., 2019).
Conclusion
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride is a chemical compound that has potential therapeutic applications in several areas, including anti-inflammatory, anti-tumor, and anti-anxiety treatments. Its well-established mechanism of action makes it a promising candidate for further research in the treatment of neurodegenerative diseases and cancer. However, its potential for off-target effects should be considered in the design and interpretation of lab experiments.
Méthodes De Synthèse
The synthesis of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride involves the condensation of 2-amino-5-methylbenzoic acid with glyoxylic acid in the presence of acetic anhydride. The resulting intermediate is then cyclized with paraformaldehyde and concentrated hydrochloric acid to yield the final product (Chen et al., 2018).
Applications De Recherche Scientifique
The potential therapeutic applications of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride have been extensively studied. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety properties (Chen et al., 2018). In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy (Liu et al., 2019).
Propriétés
Numéro CAS |
143692-40-4 |
|---|---|
Nom du produit |
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride |
Formule moléculaire |
C19H20ClN3O3 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
1-[5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H19N3O3.ClH/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13;/h3-6,8-9,11H,7,10,20H2,1-2H3;1H |
Clé InChI |
RHXFMHJLPQNIAP-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3.Cl |
SMILES canonique |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3.Cl |
Synonymes |
1-(4-Aminophenyl)-3-acetyl-4-methyl-7,8-methylene-dioxy-3,4-dihydro-5H -2,3-benzodiazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





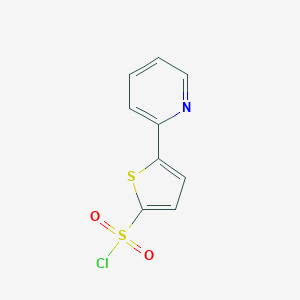
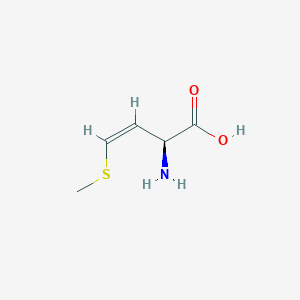
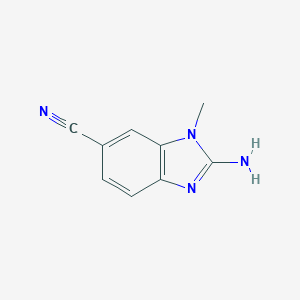
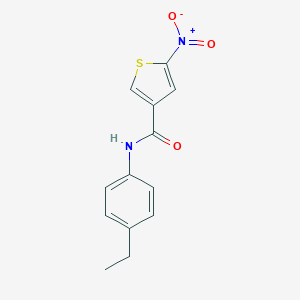
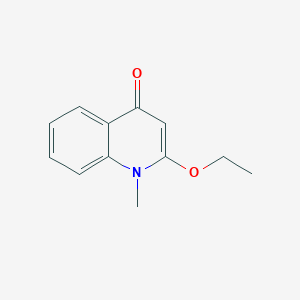
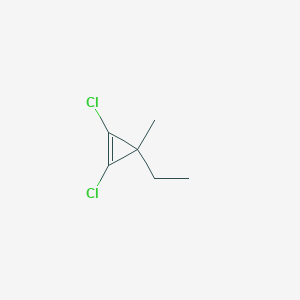
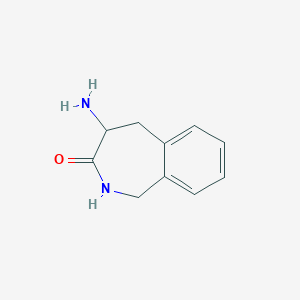
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
